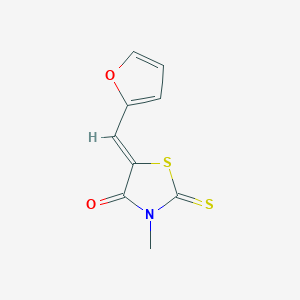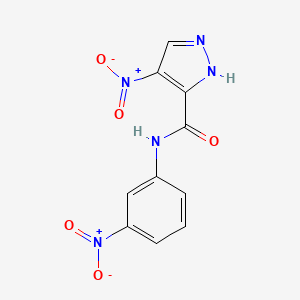
5-(2-furylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"5-(2-furylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one" is a chemical compound belonging to the class of thiazolidinones, which are heterocyclic compounds containing a thiazolidine ring.
Synthesis Analysis
The synthesis of similar compounds, such as "5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines," involves reactions with nitrile oxides in pyridine solution, producing a range of compounds including Z-3, Z-2,4-dioxo analogues, and 1,4,2,5-dioxadiazines (Kandeel & Youssef, 2001). The synthesis of "5-(5-nitro furan-2-ylmethylen), 3-N-(2-methoxy phenyl), 2-N′-(2-methoxyphenyl) imino thiazolidin-4-one" was achieved and characterized by FT-IR, 1H and 13C NMR spectroscopy, and X-ray powder diffraction (Rahmani et al., 2017).
Molecular Structure Analysis
Structural analysis through X-ray powder diffraction and DFT studies has been conducted on similar thiazolidinone compounds, revealing details about the crystal structure and molecular packing (Rahmani et al., 2017).
Chemical Reactions and Properties
Electrochemical characterization of related compounds like "(Z)-5-(azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones" has shown that redox potential is influenced by alkyl groups' number and position, suggesting potential applications in complexing ligands for heavy metal ions (Ungureanu et al., 2021).
Physical Properties Analysis
Physical properties of thiazolidinones often include their crystalline structure, which can be characterized using techniques like X-ray diffraction, as seen in studies of similar compounds (Rahmani et al., 2017).
Chemical Properties Analysis
The chemical properties of thiazolidinones like "5-(2-furylmethylene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one" can be inferred from studies on similar compounds, which show reactivity with various organic and inorganic reagents, leading to a range of derivatives with diverse properties (Ungureanu et al., 2021).
Wissenschaftliche Forschungsanwendungen
Electrochemical Characterization
Electrochemical properties of thiazolidin-4-one derivatives have been investigated through cyclic voltammetry, differential pulse voltammetry, and rotating disk electrode voltammetry. These compounds demonstrate potential as complexing ligands for heavy metal ions, suggesting their application in environmental chemistry and sensor development for aqueous solutions (Ungureanu et al., 2021).
Green Synthesis
Thiazolidin-4-one derivatives have been synthesized using an improved Knoevenagel condensation in polyethylene glycol-400 under catalyst-free conditions. This methodology presents an efficient, economical, and environmentally friendly approach compared to traditional methods, highlighting the compound's versatility in organic synthesis (Metwally, 2014).
Anticancer and Antiangiogenic Effects
Novel thioxothiazolidin-4-one derivatives have shown significant anticancer and antiangiogenic effects in vivo against transplantable mouse tumors. These compounds reduced tumor volume, cell number, and improved the lifespan of tumor-bearing mice, indicating their potential as anticancer therapies (Chandrappa et al., 2010).
Microwave-Assisted Synthesis
Microwave conditions have been utilized to synthesize bis(2-thioxothiazolidin-4-one) derivatives, potentially acting as GSK-3 inhibitors. This method expedites the synthesis process, showcasing the adaptability of thiazolidin-4-one derivatives in developing therapeutic agents (Kamila & Biehl, 2012).
Versatility in Medicinal Chemistry
Thiazolidin-4-one derivatives serve as core building blocks in synthesizing biorelevant molecules with promising antitumor and moderate antiviral activity. These derivatives are instrumental in expanding the repertoire of compounds for medicinal chemistry (Atamanyuk et al., 2014).
Antimicrobial Activity
Derivatives of thiazolidin-4-one have been synthesized and evaluated for their antimicrobial properties, demonstrating efficacy against various bacterial and fungal strains. This suggests their potential in developing new antimicrobial agents (El‐Aasar & Saied, 2008).
Eigenschaften
IUPAC Name |
(5Z)-5-(furan-2-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c1-10-8(11)7(14-9(10)13)5-6-3-2-4-12-6/h2-5H,1H3/b7-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTWYYBSFGCMJM-ALCCZGGFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=CC=CO2)SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=CC=CO2)/SC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-(furan-2-ylmethylidene)-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-ethylphenyl)-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4623386.png)
![N-(3,4-dimethylphenyl)-N-[4-(4-methyl-1-piperazinyl)-4-oxobutyl]methanesulfonamide](/img/structure/B4623399.png)


![methyl 2-{[(1-isopropyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4623414.png)

![methyl 6-(4-chlorophenyl)-9,9-dimethyl-4,7-dioxo-2,3,4,6,7,8,9,10-octahydro-1H-pyrazino[1,2-a]quinoline-5-carboxylate](/img/structure/B4623436.png)


![5-cyclohexyl-4-{[3-(2-methoxyphenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B4623447.png)

![5-{[(3-isopropoxypropyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B4623457.png)
![6-({[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}carbonyl)-3,4-dimethyl-3-cyclohexene-1-carboxylic acid](/img/structure/B4623469.png)
![4-[({[(4-bromo-2-chlorophenyl)amino]carbonothioyl}amino)methyl]benzenesulfonamide](/img/structure/B4623477.png)